

# An In-depth Technical Guide to 5-Iodoindole: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 5-Iodoindoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Iodoindole. It is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

## Chemical Structure and Properties

5-Iodoindole is a halogenated derivative of indole, a bicyclic aromatic heterocycle. The presence of the iodine atom at the 5-position of the indole ring significantly influences its chemical reactivity and biological activity, making it a versatile building block in organic synthesis.

## Chemical Identifiers

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 5-iodo-1H-indole[1]                             |
| CAS Number        | 16066-91-4[1][2]                                |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> IN[1][2]          |
| SMILES            | C1=CC2=C(C=CN2)C=C1I[1]                         |
| InChI             | 1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H[2] |
| InChIKey          | TVQLYTUWUQMGMP-UHFFFAOYSA-N[2]                  |

## Physicochemical Properties

| Property         | Value  |
|------------------|--|
| Molecular Weight | 243.04 g/mol [1][2]  |
| Appearance       | White to pale brown solid or crystalline powder.   |
| Melting Point    | 101-104 °C (literature)[2]   |
| Boiling Point    | 341.7 ± 15.0 °C (Predicted)  |
| Density          | 1.960 ± 0.06 g/cm <sup>3</sup> (Predicted)   |
| pKa              | 16.14 ± 0.30 (Predicted)   |
| Solubility       | Soluble in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform; slightly soluble in water.[3] |

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5-Iodoindole. While a dedicated spectrum for the unsubstituted 5-Iodoindole is not readily available in the cited literature, data from closely related C3-substituted derivatives, such as 1-(5-iodo-1H-indol-3-yl)ethan-1-one, provides valuable insights into the expected spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of a 5-iodoindole derivative is expected to show characteristic signals for the indole ring protons. The electron-withdrawing nature of the iodine atom will influence the chemical shifts of the aromatic protons. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one in DMSO-d<sub>6</sub>, the following approximate shifts can be expected for the parent 5-Iodoindole: a broad singlet for the N-H proton in the downfield region (around 11-12 ppm), and distinct signals for the protons on the pyrrole and benzene rings in the aromatic region (around 6.5-8.5 ppm).[4]

<sup>13</sup>C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the 5-Iodoindole ring. The carbon atom directly attached to the iodine (C5) will be significantly influenced. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one, the C5 signal is expected around 86 ppm.[4] Other aromatic carbons will appear in the range of 114-136 ppm.[4]

| Spectroscopic Data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one (as a reference) |  |
|---|--|
| <sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )                          | δ 12.08 (s, 1H), 8.52 (d, J = 1.6 Hz, 1H), 8.31 (s, 1H), 7.48 (dd, J = 8.5, 1.7 Hz, 1H), 7.33 (d, J = 8.5 Hz, 1H), 2.44 (s, 3H)[4] |
| <sup>13</sup> C NMR (101 MHz, DMSO-d <sub>6</sub> )                         | δ 192.8, 135.8, 135.1, 130.8, 129.7, 127.8, 116.0, 114.6, 86.2, 27.2[4]  |

## Infrared (IR) Spectroscopy

The IR spectrum of 5-Iodoindole is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations.

## Expected IR Absorption Bands for 5-Iodoindole

| Vibration            | Approximate Wavenumber (cm <sup>-1</sup> ) |
|----------------------|--|
| N-H Stretch          | 3400 (broad)[5]                            |
| Aromatic C-H Stretch | 3100-3000[6]                               |
| Aromatic C=C Stretch | 1600-1450[5][6]                            |
| C-H Bending          | 1350-1000 and below 1000[5]                |

Note: The IR data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one shows peaks at 3285 (N-H), 1681 (C=O), 1532, 1427 (aromatic C=C) cm<sup>-1</sup>. [4]

## UV-Vis Spectroscopy

The UV-Vis absorption spectrum of indole in the gas phase shows a maximum absorption ( $\lambda_{\text{max}}$ ) around 270 nm. [7] The introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum.

## Synthesis and Purification

5-Iodoindole can be synthesized through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

### Synthesis from 5-Bromoindole

A common and efficient method for the synthesis of 5-Iodoindole is the halogen exchange reaction starting from 5-bromoindole.

#### Experimental Protocol: Synthesis of 5-Iodoindole from 5-Bromoindole

- **Reaction Setup:** To a Schlenk tube, add CuI (0.05 mmol), 5-bromoindole (1.0 mmol), and NaI (2.0 mmol).
- **Inert Atmosphere:** Evacuate the tube and backfill with argon three times.

- Addition of Reagents: Under argon, add N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol) and dioxane (1.0 mL).
- Reaction: Seal the Schlenk tube and stir the reaction mixture in an oil bath at 110°C for 22-23 hours.
- Workup: Cool the reaction mixture to room temperature. Dilute with a 30% ammonia solution (5 mL) and pour into water (20 mL).
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).
- Drying and Concentration: Combine the organic phases, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to yield 5-Iodoindole.

## Purification by Silica Gel Column Chromatography

Purification of the crude 5-Iodoindole is typically achieved by silica gel column chromatography.

Experimental Protocol: Purification of 5-Iodoindole

- Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Sample Loading: Dissolve the crude 5-Iodoindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
- Elution: Elute the column with a solvent system of appropriate polarity. A mixture of ethyl acetate and petroleum ether (e.g., 1:3 to 1:2 v/v) has been shown to be effective for eluting 5-iodoindole derivatives.[8]
- Fraction Collection: Collect the eluting fractions and monitor the separation using thin-layer chromatography (TLC).
- Isolation: Combine the fractions containing the pure 5-Iodoindole and remove the solvent under reduced pressure to obtain the purified product.

## Reactivity and Applications

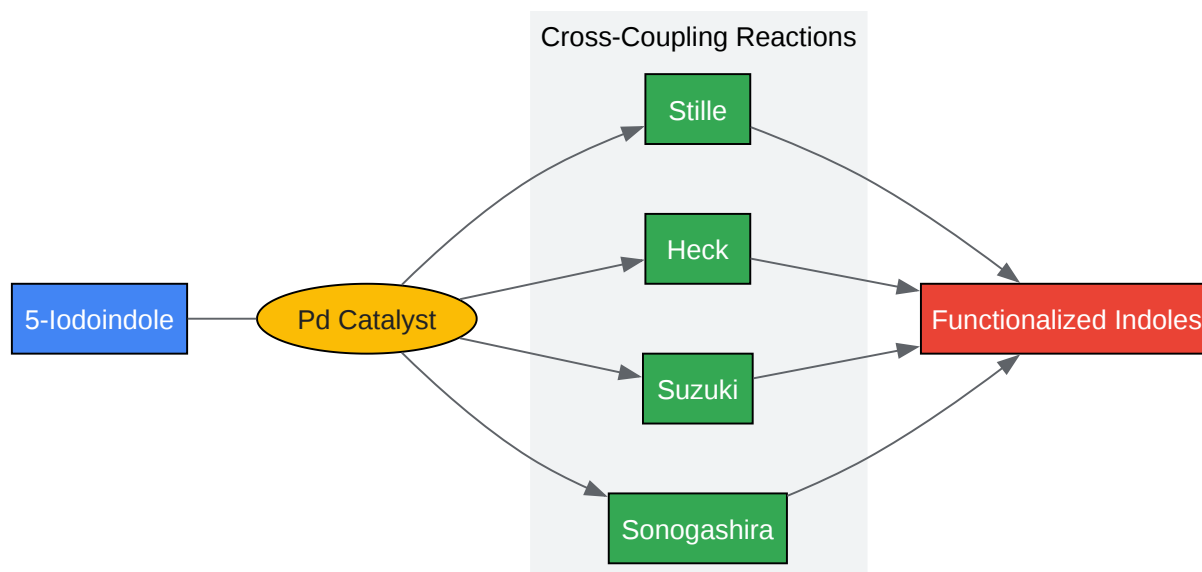
The iodine atom at the C5 position makes 5-Iodoindole a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This reactivity is extensively utilized in the synthesis of complex molecules with potential biological activity.

## Cross-Coupling Reactions

5-Iodoindole is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:

- Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynylindoles.[\[9\]](#)
- Suzuki Coupling: Reaction with boronic acids to form 5-arylindoles.
- Heck Coupling: Reaction with alkenes.[\[9\]](#)
- Stille Coupling: Reaction with organostannanes.

These reactions are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical intermediates and natural product analogues.



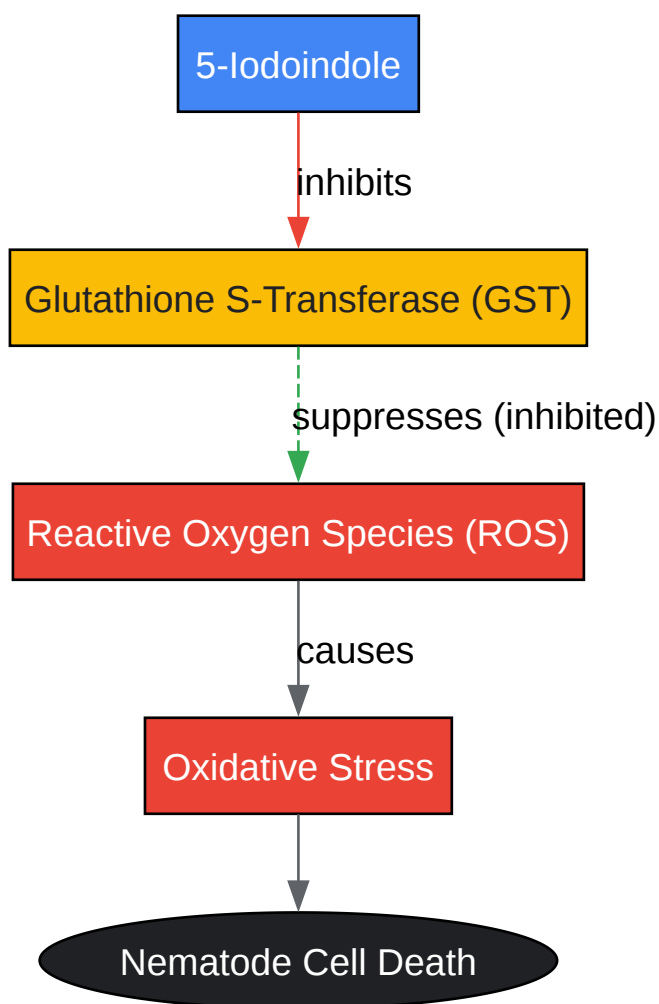
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Caption: Cross-coupling reactions of 5-Iodoindole.

## Applications in Drug Discovery and Agrochemicals

5-Iodoindole and its derivatives have demonstrated a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.

- **Nematicidal Activity:** 5-Iodoindole has been shown to be effective against root-knot nematodes.<sup>[4][10]</sup> Its mechanism of action involves the generation of reactive oxygen species (ROS) through the antagonism of glutathione S-transferase (GST).<sup>[4][10]</sup>



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